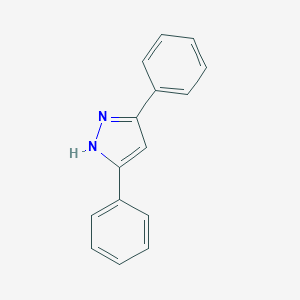

3,5-Diphenylpyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-diphenyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHKUYQCEJILEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061565 | |

| Record name | 1H-Pyrazole, 3,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649451 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1145-01-3 | |

| Record name | 3,5-Diphenylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1145-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 3,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diphenylpyrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole, 3,5-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrazole, 3,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diphenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

One-Pot Synthesis of 3,5-Diphenylpyrazole from Chalcone and Hydrazine: A Technical Guide for the Modern Laboratory

Abstract

This technical guide provides an in-depth exploration of the one-pot synthesis of 3,5-diphenylpyrazole from chalcone and hydrazine, a cornerstone reaction in heterocyclic chemistry with significant implications for drug discovery and materials science. Pyrazole scaffolds are integral to numerous pharmacologically active agents, making their efficient synthesis a critical focus for researchers.[1][2] This document moves beyond a simple recitation of protocols to offer a comprehensive understanding of the underlying reaction mechanisms, a critical comparison of synthetic methodologies, and practical, field-tested experimental procedures. By elucidating the causal relationships behind experimental choices, this guide equips researchers, scientists, and drug development professionals with the knowledge to not only replicate but also innovate upon this important transformation.

Introduction: The Enduring Significance of the Pyrazole Nucleus

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide array of therapeutic agents exhibiting anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3] The 3,5-diphenylpyrazole motif, in particular, serves as a valuable synthon for more complex molecular architectures. The reaction of α,β-unsaturated ketones, such as chalcones, with hydrazine and its derivatives represents one of the most prominent and versatile methods for constructing the pyrazole ring.[3][4] This guide focuses on the one-pot synthesis from chalcone and hydrazine, a process that offers advantages in terms of efficiency and atom economy.

Mechanistic Deep Dive: From Chalcone to Pyrazole

The transformation of chalcone to 3,5-diphenylpyrazole is a multi-step process that proceeds through a cyclocondensation reaction. A thorough understanding of this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The reaction typically involves the initial formation of a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[5][6]

Step 1: Nucleophilic Attack and Cyclization to Pyrazoline

The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine onto the β-carbon of the α,β-unsaturated carbonyl system of the chalcone. This Michael-type addition is often facilitated by a base, which deprotonates the hydrazine to increase its nucleophilicity, or an acid, which activates the chalcone by protonating the carbonyl oxygen. The resulting enolate then undergoes an intramolecular cyclization, with the second nitrogen atom of the hydrazine attacking the carbonyl carbon. Subsequent dehydration yields the 4,5-dihydro-1H-pyrazole, commonly known as a pyrazoline.

Step 2: Aromatization to 3,5-Diphenylpyrazole

The pyrazoline intermediate is not the final thermodynamic product. Aromatization to the more stable pyrazole ring is the driving force for the final step. This oxidation can occur through various means. In many protocols, an external oxidizing agent is added. Alternatively, under certain conditions, atmospheric oxygen can effect the oxidation, particularly at elevated temperatures.[7] In some solvent systems like DMSO, the solvent itself can act as the oxidant.[7]

Reaction Mechanism: Chalcone to 3,5-Diphenylpyrazole

Caption: The reaction mechanism for the formation of 3,5-diphenylpyrazole from chalcone and hydrazine.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic methodology for the one-pot synthesis of 3,5-diphenylpyrazole depends on factors such as desired yield, reaction time, cost, and environmental considerations. This section provides a comparative overview of common approaches.

| Methodology | Catalyst/Conditions | Solvent | Advantages | Disadvantages |

| Conventional Heating | Acetic Acid or Sodium Hydroxide | Ethanol, Acetic Acid | Well-established, readily available reagents. | Longer reaction times, often requires higher temperatures, potential for side reactions. |

| Microwave Irradiation | Acidic or basic catalysts | Ethanol, DMF, or solvent-free | Drastically reduced reaction times, often higher yields, improved energy efficiency. | Requires specialized equipment. |

| Mechanochemical Ball Milling | Often catalyst-free or with a solid oxidant | Solvent-free | Environmentally friendly, short reaction times, high yields, simple work-up. | Requires a ball mill, scalability may be a concern for some equipment. |

| Ultrasonic Irradiation | Various catalysts | Various solvents | Enhanced reaction rates, improved yields. | Requires an ultrasonic bath or probe. |

Experimental Protocols

The following protocols are provided as detailed, self-validating systems for the synthesis of 3,5-diphenylpyrazole.

Protocol 1: Conventional Synthesis using Acetic Acid

This method is a classic and reliable procedure for laboratory-scale synthesis.

Materials:

-

Chalcone (1.0 eq)

-

Hydrazine hydrate (2.0 - 5.0 eq)

-

Glacial Acetic Acid (solvent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add chalcone (e.g., 2.08 g, 10 mmol).

-

Add glacial acetic acid (20-30 mL) and stir to dissolve the chalcone.

-

Add hydrazine hydrate (e.g., 1.0 mL, ~20 mmol) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing crushed ice with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the crude product in a vacuum oven.

-

Recrystallize the crude product from a suitable solvent such as ethanol to afford pure 3,5-diphenylpyrazole.

Protocol 2: Green Synthesis via Mechanochemical Ball Milling

This protocol offers an environmentally benign and highly efficient alternative to traditional solvent-based methods.

Materials:

-

Chalcone (1.0 eq)

-

Hydrazine hydrate (1.5 - 2.0 eq)

-

An oxidizing agent (e.g., sodium persulfate, Na₂S₂O₈) (optional, for direct oxidation)

Procedure:

-

Place chalcone (e.g., 1.04 g, 5 mmol) and hydrazine hydrate (e.g., 0.375 mL, 7.5 mmol) into a stainless steel grinding jar containing stainless steel balls.

-

If direct oxidation to the pyrazole is desired, add the solid oxidant at this stage.

-

Secure the grinding jar in a mixer mill.

-

Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a predetermined time (typically 30-90 minutes). The reaction progress can be monitored by taking small aliquots at intervals and analyzing by TLC.

-

After milling, transfer the solid product from the grinding jar.

-

The work-up is often simple, involving washing the solid with water and a suitable organic solvent (e.g., diethyl ether) to remove any unreacted starting materials.

-

The product can be further purified by recrystallization if necessary.

Experimental Workflow: Conventional vs. Ball Milling

Caption: A comparative workflow for the synthesis of 3,5-diphenylpyrazole via conventional heating and mechanochemical ball milling.

Product Characterization

Unambiguous characterization of the synthesized 3,5-diphenylpyrazole is crucial for ensuring its identity and purity. A combination of spectroscopic techniques is recommended.[8][9]

| Technique | Expected Observations for 3,5-Diphenylpyrazole |

| ¹H NMR | Aromatic protons will appear in the range of δ 7.2-8.0 ppm. A characteristic singlet for the pyrazole C4-H will be observed around δ 6.8-7.0 ppm. The N-H proton will appear as a broad singlet at a downfield chemical shift (often > δ 10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | Aromatic carbons will resonate in the region of δ 125-140 ppm. The C3 and C5 carbons of the pyrazole ring will appear around δ 145-155 ppm, while the C4 carbon will be observed further upfield, typically around δ 100-105 ppm. |

| IR Spectroscopy | A broad N-H stretching vibration will be observed in the region of 3100-3300 cm⁻¹. C=N and C=C stretching vibrations of the pyrazole ring will appear in the 1500-1600 cm⁻¹ region. The absence of a strong C=O stretch (from chalcone) is a key indicator of reaction completion. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of 3,5-diphenylpyrazole (C₁₅H₁₂N₂) will be observed. |

Troubleshooting and Considerations for Optimization

-

Incomplete Reaction: If TLC analysis indicates the presence of starting chalcone, extend the reaction time or consider increasing the temperature. In catalytic reactions, ensure the catalyst is active.

-

Formation of Pyrazoline as the Major Product: If the desired product is the pyrazole, ensure adequate oxidation. This can be achieved by bubbling air through the reaction mixture, adding a mild oxidizing agent, or choosing a solvent that promotes oxidation.

-

Side Reactions: The formation of regioisomers can be a concern when using substituted hydrazines. For the synthesis of 3,5-diphenylpyrazole from unsubstituted hydrazine, this is not an issue.

-

Purification Challenges: If the product is difficult to purify by recrystallization, column chromatography on silica gel is an effective alternative.

Conclusion

The one-pot synthesis of 3,5-diphenylpyrazole from chalcone and hydrazine is a robust and versatile reaction that provides access to a valuable heterocyclic scaffold. By understanding the underlying mechanistic principles and the comparative advantages of different synthetic methodologies, researchers can select and optimize the most appropriate protocol for their specific needs. The detailed experimental procedures and characterization data provided in this guide serve as a solid foundation for the successful synthesis and application of this important class of compounds in drug discovery and beyond.

References

- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characteris

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. IJIRT. [Link]

- Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflamm

-

The reaction mechanism of chalcone 11 with hydrazine hydrate to form pyrazole derivative 17. ResearchGate. [Link]

-

Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. Academy of Sciences Malaysia. [Link]

-

IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). ResearchGate. [Link]

-

Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity. PMC. [Link]

-

Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. [Link]

-

Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles | Request PDF. ResearchGate. [Link]

-

From 2011 to 2022: The development of pyrazole derivatives through the α , β ‐unsaturated carbonyl compounds. ResearchGate. [Link]

-

Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. NIH. [Link]

Sources

- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. ijirt.org [ijirt.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Mechanochemical Synthesis of 3,5-Diphenylpyrazole Derivatives: A Green Engineering Protocol

Executive Summary

The synthesis of 3,5-diphenylpyrazole derivatives has traditionally relied on solvothermal methods requiring toxic organic solvents (e.g., ethanol, acetic acid), high thermal energy, and tedious purification steps. This guide details a mechanochemical (ball milling) approach that utilizes high-energy kinetic impact to drive the condensation and oxidative aromatization reactions in the solid state. This protocol offers a self-validating, solvent-free (or solvent-minimized) pathway that significantly reduces the E-factor while enhancing yield and reaction speed.

Introduction & Pharmacological Relevance

3,5-Diphenylpyrazole scaffolds are the pharmacophore core of numerous non-steroidal anti-inflammatory drugs (NSAIDs), including Celecoxib (COX-2 inhibitor). Beyond inflammation, these derivatives exhibit potent antimicrobial, analgesic, and antitumor activities.[1][2][3]

Transitioning to mechanochemistry addresses three critical bottlenecks in drug development:

-

Solubility Limitations: Reagents do not need to be soluble, as reaction occurs at the solid-solid interface.

-

Polymorph Control: Mechanochemistry can access metastable polymorphs often inaccessible via solution crystallization.

-

Process Intensification: Reaction times are reduced from hours (reflux) to minutes (milling).

Mechanistic Pathways

The synthesis generally proceeds via two primary routes. In mechanochemistry, the One-Pot Oxidative Cyclocondensation (Route B) is preferred for its atom economy and operational simplicity.

Route A: 1,3-Diketone Condensation

Direct condensation of 1,3-diphenyl-1,3-propanedione with hydrazine. While effective, the starting materials are often expensive or unstable.

Route B: Chalcone-Hydrazine Cyclization (Preferred)

This route involves the Michael addition of hydrazine to an

Key Mechanistic Insight:

In solution, the oxidation of the pyrazoline intermediate often requires specific catalysts or prolonged heating. In a ball mill, the addition of a solid oxidant (e.g., Sodium Persulfate,

Figure 1: Mechanochemical reaction pathway for the oxidative cyclization of chalcones to 3,5-diphenylpyrazoles.

Experimental Protocol

Protocol Basis: This method validates the work of Ze Zhang et al. [1], optimizing for a planetary ball mill setup.

Equipment & Materials[4][5][6][7][8]

-

Instrument: Planetary Ball Mill (e.g., Retsch PM 100 or Fritsch Pulverisette).

-

Jar/Media: Zirconia (

) or Stainless Steel jars (25-50 mL); 5mm or 10mm balls. -

Reagents:

-

Chalcone (1.0 mmol)

-

Hydrazine Hydrate (2.0 mmol)

-

Sodium Persulfate (

) (1.5 mmol) - Crucial Solid Oxidant -

Grinding Auxiliary: Silica gel (optional, prevents caking).

-

Step-by-Step Methodology

-

Pre-Milling Preparation:

-

Clean the milling jars with ethanol and dry thoroughly. Contamination can drastically alter mechanochemical kinetics.

-

Weigh 1.0 mmol of the specific chalcone derivative and 1.5 mmol of

directly into the jar.

-

-

Liquid Assisted Grinding (LAG):

-

Add 2.0 mmol of Hydrazine Hydrate dropwise.

-

Expert Tip: Although "solvent-free," adding a trace amount of ethanol (

) acts as a LAG agent. This lubricates the crystal planes, enhancing mass transfer without dissolving the bulk solid.

-

-

Milling Parameters:

-

Ball-to-Powder Ratio (BPR): 20:1 (by weight).

-

Frequency: 20–25 Hz (400–500 rpm).

-

Duration: 20–30 minutes.

-

Cycle Mode: Run for 10 mins, pause for 2 mins (to dissipate heat), repeat. Continuous heating can degrade hydrazine.

-

-

Work-Up (The "Green" Advantage):

-

The resulting mixture will be a solid cake or paste.

-

Scrape the solid into a beaker and wash with water (3 x 20 mL). The byproduct (sodium sulfate) and excess hydrazine are water-soluble.

-

Filter the precipitate.[4]

-

Recrystallize from ethanol/water if high purity (>99%) is required.

-

Figure 2: Operational workflow for the mechanochemical synthesis process.

Critical Optimization Parameters

Liquid Assisted Grinding (LAG)

While "dry" grinding works, LAG is superior for this synthesis.

-

Role: The liquid acts as a catalyst for molecular diffusion across solid surfaces.

-

Selection: Methanol or Ethanol are preferred. A

value (liquid volume to sample weight ratio) between 0.1 and 0.3 -

Impact: LAG often increases crystallinity of the final product compared to the amorphous phases generated by neat grinding.

Oxidant Selection

The conversion of pyrazoline to pyrazole requires oxidation.

-

Solution Method: Often uses

or expensive metal catalysts. -

Mechanochemistry:

is cheap, solid, and its byproduct (

Data Comparison: Mechanochemical vs. Conventional[9]

The following table contrasts the mechanochemical protocol against the traditional reflux method (using acetic acid/ethanol).

| Parameter | Mechanochemical (Ball Mill) | Conventional (Reflux) | Advantage |

| Reaction Time | 20 – 30 mins | 4 – 12 hours | 95% Time Reduction |

| Yield | 85 – 96% | 60 – 75% | Higher Efficiency |

| Solvent Usage | < 0.5 mL (LAG) | > 50 mL | Reduced Waste |

| Energy Input | Low (Mechanical) | High (Thermal) | Sustainability |

| Purification | Water Wash | Column Chromatography | Simplicity |

Data derived from comparative analysis of Ze Zhang et al. [1] and standard solvothermal protocols.

Troubleshooting & Quality Control

-

Issue: Sticky Paste Formation (Caking)

-

Cause: Hygroscopic nature of hydrazine or low melting point intermediates.

-

Solution: Add an inert grinding auxiliary like Silica Gel or NaCl (1:1 weight ratio) to maintain a free-flowing powder.

-

-

Issue: Incomplete Conversion

-

Cause: Dead zones in the jar.

-

Solution: Stop the mill halfway, scrape down the walls, and resume. Ensure BPR is at least 20:1.

-

-

Validation:

-

Melting Point: 3,5-diphenylpyrazole should melt at ~199-200°C.

-

NMR: Look for the disappearance of the chiral center protons of the pyrazoline intermediate (approx 4.0-5.0 ppm) and the appearance of the aromatic pyrazole-H4 proton singlet at ~6.8 ppm.

-

References

-

Zhang, Z., Tan, Y. J., & Wang, C. S. (2014). One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling. Heterocycles, 89(1).

-

Kaupp, G. (2003). Solid-state molecular syntheses: complete chemical transformations without solvents. CrystEngComm, 5, 117-133.

-

Wang, G. W. (2013).[5] Mechanochemical organic synthesis. Chemical Society Reviews, 42(18), 7668-7700.

-

Perez, E., et al. (2019). Green Synthesis of Pyrazoles: A Review. Molecules, 24(15), 2736.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ijirt.org [ijirt.org]

- 3. An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Technical Guide: Spectroscopic & Chromatographic Characterization of 3,5-Diphenylpyrazole

This guide outlines a rigorous, multi-dimensional approach to the spectroscopic and chromatographic characterization of 3,5-Diphenylpyrazole (CAS: 1145-01-3). It is designed for analytical chemists and process scientists requiring high-fidelity data to validate synthesis outcomes and assess purity.

Executive Summary & Chemical Context

3,5-Diphenylpyrazole is a symmetric heterocycle often synthesized via the condensation of 1,3-diphenyl-1,3-propanedione with hydrazine. Its characterization is non-trivial due to annular tautomerism , where the proton on the nitrogen rapidly exchanges between the N1 and N2 positions in solution. This dynamic equilibrium renders the 3- and 5-positions equivalent on the NMR timescale in symmetric environments, simplifying the spectrum but requiring specific solvent choices to observe the N-H proton.

Key Analytical Challenges:

-

Tautomeric Averaging: Distinguishing between static asymmetry and dynamic averaging.

-

Solvent Effects: The N-H proton is often invisible in CDCl₃ due to exchange broadening but distinct in DMSO-d₆.

-

Impurity Profiling: Separating the lipophilic starting material (diketone) from the similarly lipophilic product.

Integrated Characterization Workflow

The following diagram illustrates the logical flow from crude isolation to final purity validation, highlighting the decision nodes for technique selection.

Figure 1: Decision-matrix for the analytical characterization of pyrazole derivatives.

NMR Spectroscopy: Protocols & Data Analysis

Solvent Selection Strategy

For 3,5-Diphenylpyrazole, DMSO-d₆ is the superior solvent over CDCl₃.

-

Reasoning: In CDCl₃, the N-H proton undergoes rapid exchange and often appears as a broad, undetectable hump. DMSO-d₆ forms strong hydrogen bonds with the pyrazole N-H, slowing the exchange rate and sharpening the peak, allowing for accurate integration (1H).

-

Tautomerism: Because the molecule is symmetric (R3 = R5 = Phenyl), the tautomeric equilibrium (

) results in a simplified spectrum where the phenyl rings appear equivalent.

^1H NMR Data (400 MHz, DMSO-d₆)

The diagnostic signal is the C4-H singlet . Its integration relative to the aromatic protons confirms the pyrazole ring formation.

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| N-H | 13.4 - 13.6 | Broad Singlet | 1H | Deshielded acidic proton; visible in DMSO. |

| Phenyl (Ortho) | 7.80 - 7.85 | Doublet (d) | 4H | Ortho protons of both phenyl rings (equivalent). |

| Phenyl (Meta) | 7.40 - 7.50 | Triplet (t) | 4H | Meta protons; coupling with ortho/para. |

| Phenyl (Para) | 7.30 - 7.38 | Triplet (t) | 2H | Para protons. |

| C4-H | 7.15 - 7.25 | Singlet (s) | 1H | Critical Diagnostic. The unique pyrazole ring proton. |

Protocol:

-

Dissolve 10-15 mg of sample in 0.6 mL DMSO-d₆.

-

Acquire with a sufficient relaxation delay (d1

5s) to ensure accurate integration of the aromatic protons. -

Reference residual DMSO pentet to 2.50 ppm.

^13C NMR Data (100 MHz, DMSO-d₆)

The symmetry of the molecule halves the expected number of signals.

| Carbon Type | Shift ( | Assignment Note |

| C3 / C5 | ~145 - 150 | Quaternary carbons attached to N. Equivalent due to tautomerism. |

| Phenyl (Ipso) | 130 - 135 | Linker carbon between phenyl and pyrazole. |

| Phenyl (Ar) | 125 - 129 | Cluster of ortho, meta, para signals. |

| C4 | ~98 - 102 | Diagnostic. Significantly upfield compared to phenyls due to electron density in the 5-membered ring. |

HPLC Analysis: Purity & Impurity Profiling

Method Development (Reverse Phase)

The primary impurity is the starting material, 1,3-diphenyl-1,3-propanedione (dibenzoylmethane). While both compounds are lipophilic, the pyrazole's hydrogen-bonding capability (N-H) gives it slightly different retention characteristics on C18 phases.

Chromatographic Conditions:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[1]

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm (Strong absorption for both species).

-

Temperature: 30°C.

Gradient Profile & Elution Order

| Time (min) | % A (Water) | % B (ACN) | Phase Description |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Injection / Void elution |

| 15.0 | 10 | 90 | Linear Gradient |

| 20.0 | 10 | 90 | Wash (Lipophilic impurities) |

| 21.0 | 90 | 10 | Re-equilibration |

Impurity Profile Interpretation:

-

Hydrazine (Reagent): Elutes at the void volume (very polar).

-

3,5-Diphenylpyrazole (Product): Elutes in the middle-late region (e.g., ~10-12 min). It is lipophilic but has polar functionality.

-

1,3-Diphenyl-1,3-propanedione (Starting Material): Often elutes close to the product . The keto-enol tautomerism of the diketone can cause peak broadening. In high pH buffers, it elutes earlier; in acidic conditions (used here), it is neutral and lipophilic.

-

Oligomers: Late eluting peaks (>15 min).

Synthesis of Evidence

To declare the material "Reference Standard Grade," the following criteria must be met:

-

^1H NMR: Clean singlet at ~7.2 ppm (C4-H) with correct integration (1:10 ratio vs total aromatics).

-

HPLC: Single peak >98.5% area at 254 nm.

-

Absence of Diketone: No peaks corresponding to the starting material (verified by co-injection if possible).

References

-

Elguero, J., et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." Journal of the Chemical Society, Perkin Transactions 2, 2002.

-

Claramunt, R. M., et al. "Structure of 3(5)-substituted pyrazoles in the solid state and in solution." Arkivoc, 2003.

-

Sigma-Aldrich. "Product Specification: 3,5-Diphenylpyrazole."

-

PubChem. "Compound Summary for CID 70840: 3,5-Diphenylpyrazole."

Sources

Technical Deep Dive: Mechanistic Pathways and Synthetic Protocols for 3,5-Diphenylpyrazole

Executive Summary

The synthesis of 3,5-diphenylpyrazole represents a fundamental application of the Knorr pyrazole synthesis , a condensation reaction between a 1,3-dicarbonyl compound and hydrazine.[1] Beyond its academic value, this scaffold is a critical pharmacophore in medicinal chemistry, serving as the core structure for COX-2 inhibitors (e.g., Celecoxib) and various agrochemicals.

This guide provides a rigorous mechanistic analysis and a validated experimental protocol for generating high-purity 3,5-diphenylpyrazole from 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) and hydrazine hydrate . Unlike generic procedures, this document focuses on the kinetic drivers of the reaction, impurity profiling, and scalable optimization strategies.

Part 1: Chemical Foundation & Reactants

The reaction is a double condensation involving a nucleophilic attack by the hydrazine nitrogens on the electrophilic carbonyl carbons of the

| Component | Role | Key Properties | CAS No. |

| 1,3-Diphenyl-1,3-propanedione | Electrophile (Substrate) | MW: 224.25, mp: 77-78 °C. Exists in keto-enol equilibrium (favoring enol form in solution due to conjugation). | 120-46-7 |

| Hydrazine Hydrate (80-100%) | Nucleophile | MW: 50.06, bp: 114 °C. Highly toxic, reducing agent. | 7803-57-8 |

| Ethanol (Absolute) | Solvent | Polar protic; supports proton transfer steps. | 64-17-5 |

| Glacial Acetic Acid | Catalyst | Brønsted acid; activates carbonyls and assists dehydration. | 64-19-7 |

Part 2: Mechanistic Analysis

The formation of 3,5-diphenylpyrazole proceeds through a step-wise addition-elimination sequence. While the reaction can proceed under neutral conditions, acid catalysis significantly enhances the rate by activating the carbonyl groups.

The Pathway[2][3][4]

-

Activation & Attack: The acid catalyst protonates the carbonyl oxygen of the diketone, increasing its electrophilicity. Hydrazine performs a nucleophilic attack on one carbonyl carbon.

-

Hydrazone Formation: Proton transfer and elimination of water generate a mono-hydrazone intermediate .

-

Intramolecular Cyclization: The second nitrogen of the hydrazine moiety attacks the remaining carbonyl group (intramolecular nucleophilic substitution).

-

Dehydration & Aromatization: A second water molecule is eliminated. The driving force of this final step is the formation of the stable, aromatic pyrazole ring.

Mechanistic Diagram

The following diagram illustrates the acid-catalyzed pathway, highlighting the critical transition states.

Figure 1: Acid-catalyzed Knorr mechanism showing the progression from linear diketone to aromatic heterocycle.

Part 3: Experimental Optimization

Choice of solvent and catalyst profoundly impacts yield and reaction time. While ethanol is standard, comparative data suggests specific advantages for different systems.

Solvent & Condition Screening

Data synthesized from comparative literature analysis.

| System | Temp (°C) | Time (h) | Yield (%) | Notes |

| Ethanol + cat. AcOH | 78 (Reflux) | 2 - 4 | 92 - 96 | Standard Protocol. Excellent solubility of reactants; product precipitates upon cooling. |

| Methanol (Neutral) | 65 (Reflux) | 6 - 8 | 85 - 88 | Slower kinetics without acid catalyst. |

| Water + Surfactant | 100 | 1 - 2 | 89 - 92 | "Green" chemistry approach; requires vigorous stirring due to biphasic nature. |

| Solvent-Free (Grinding) | Ambient | 0.5 | 80 - 85 | Mechanochemical; rapid but purification is more labor-intensive (washing required). |

Scientist's Note: For high-purity applications (drug discovery), the Ethanol/AcOH route is preferred because it allows for recrystallization directly from the reaction matrix, minimizing impurity carryover.

Part 4: Detailed Experimental Protocol

Protocol: Acid-Catalyzed Synthesis in Ethanol

Scale: 10 mmol | Expected Yield: ~2.0 g (90%)

1. Reagent Preparation

-

Weigh 2.24 g (10 mmol) of 1,3-diphenyl-1,3-propanedione into a 100 mL Round Bottom Flask (RBF).

-

Add 20 mL of absolute ethanol. Stir until partially dissolved.

-

Add 0.5 mL of glacial acetic acid (catalyst).

2. Reaction Initiation

-

Place the RBF in an oil bath set to 85 °C .

-

Add 0.75 mL (15 mmol, 1.5 eq) of Hydrazine Hydrate (80%) dropwise over 2 minutes.

-

Caution: Reaction is exothermic.[2] Ensure stable stirring.

-

-

Attach a reflux condenser and heat to reflux.

3. Monitoring & Completion

-

Reflux for 3 hours .[3]

-

TLC Monitoring: Eluent 20% Ethyl Acetate in Hexane. The starting material (

) should disappear; product spot (

4. Work-up & Purification[4][5]

-

Remove from heat and allow the solution to cool slowly to room temperature.

-

Crystallization: The product often crystallizes spontaneously. If not, cool in an ice bath (0-4 °C) for 30 minutes.

-

Filtration: Filter the white precipitate using a Buchner funnel.

-

Washing: Wash the cake with 2 x 5 mL of cold ethanol, followed by 2 x 10 mL of water (removes residual hydrazine/acid).

-

Drying: Dry in a vacuum oven at 60 °C for 4 hours.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis of 3,5-diphenylpyrazole.

Part 5: Validation & Troubleshooting

To ensure the integrity of the synthesized compound, compare your analytical data against these authoritative standards.

Characterization Data[3][6][7][8][9][10][11][12][13]

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 199 - 203 °C (Lit. 199-203 °C [1][2]).[6]

-

Troubleshooting: A melting point below 195 °C indicates incomplete dehydration (intermediate presence) or solvent trapping. Recrystallize from ethanol.

-

-

1H NMR (400 MHz, DMSO-d6 or CDCl3):

- 13.0 - 13.5 ppm (1H, br s, NH ): Broad due to hydrogen bonding/tautomerism.

- 7.8 - 7.9 ppm (4H, m, Ortho-Ph ): Protons on phenyl rings adjacent to the pyrazole.

- 7.3 - 7.5 ppm (6H, m, Meta/Para-Ph ): Remaining aromatic protons.

- 6.8 - 7.1 ppm (1H, s, C4-H ): The characteristic singlet of the pyrazole ring proton.

Common Issues

| Observation | Root Cause | Corrective Action |

| Oily Product | Residual solvent or impure starting material. | Triturate with cold hexanes or recrystallize from EtOH/Water (9:1). |

| Yellow Color | Oxidation of hydrazine or unreacted diketone. | Wash thoroughly with cold ethanol; ensure hydrazine was in excess. |

| Low Yield | Incomplete reaction or loss during filtration. | Check TLC before stopping reflux; cool filtrate to -20°C to recover second crop. |

References

-

Organic Syntheses. (1955). 3,5-Dimethylpyrazole (Analogous Procedure). Org. Synth. Coll. Vol. 3, p. 258. Retrieved from [Link]

-

Journal of Chemical Sciences. (2021). Mechanistic investigation of pyrazolone derivatives. Retrieved from [Link]

Sources

Crystal Structure Analysis of 3,5-Diphenylpyrazole Derivatives: A Technical Guide

Executive Summary: The "Privileged Scaffold" in the Solid State

As researchers in drug discovery, we often treat the pyrazole ring as a mere pharmacophore—a flat connector in a 2D sketch. However, in the solid state, 3,5-diphenylpyrazole (3,5-DPP) and its derivatives exhibit complex supramolecular behaviors that directly impact bioavailability and shelf-stability.[1]

This guide moves beyond basic connectivity. We will dissect the crystallographic nuances of the 3,5-DPP scaffold, specifically focusing on annular tautomerism , proton transfer dynamics , and polymorphic landscapes . The protocols below are designed not just to "get a structure," but to validate the phase purity and tautomeric preference of your active pharmaceutical ingredient (API) candidates.

Synthesis & Crystallization Strategy

Obtaining a single crystal suitable for X-ray diffraction (SC-XRD) is the first bottleneck. For 3,5-DPP derivatives, the primary challenge is twinning caused by the rotational freedom of the phenyl rings.

The "Self-Validating" Synthesis Protocol

We utilize a condensation pathway that minimizes side-products, ensuring the feedstock for crystallization is high-purity (>99%).[1]

Reaction: 1,3-Diphenyl-1,3-propanedione + Hydrazine Hydrate

Step-by-Step Workflow:

-

Stoichiometry: Dissolve 10 mmol of 1,3-diphenyl-1,3-propanedione in 20 mL of absolute ethanol.

-

Addition: Dropwise addition of hydrazine hydrate (12 mmol, 20% excess) at 0°C. Why? Excess hydrazine drives the equilibrium forward, preventing uncyclized intermediates.

-

Reflux: Heat to 80°C for 4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

-

Isolation: Cool to room temperature. Pour into ice water. The precipitate is the crude product.

-

Purification (Critical): Recrystallize from hot ethanol . If the melting point range is >2°C, repeat. Never attempt SC-XRD growth on crude material.[1]

Crystallization Decision Matrix

For 3,5-DPP derivatives, solvent choice dictates the hydrogen-bonding motif.[1]

| Method | Solvent System | Target Outcome | Mechanism |

| Slow Evaporation | Ethanol/Methanol | Thermodynamic Polymorph | Allows formation of stable cyclic dimers ( |

| Vapor Diffusion | THF (Solvent) / Hexane (Anti-solvent) | Kinetic Polymorph | Rapid supersaturation; traps metastable catemers. |

| Solvothermal | DMF/Water | Solvates | High pressure forces solvent inclusion; useful for porous frameworks.[1] |

Workflow Visualization

The following diagram outlines the logic flow from synthesis to structural validation.

Caption: Decision logic for isolating diffraction-quality crystals of pyrazole derivatives.

Structural Analysis: The Core Mechanics

When you solve the structure (typically using SHELXT/SHELXL), you are looking for three specific features that define the bioactivity and stability of the molecule.

Tautomerism: The N-H Position

3,5-DPP can exist as the

-

Observation: In unsubstituted 3,5-DPP, the N-H proton is usually localized on N1.[1]

-

Significance: If your derivative has an asymmetric substituent (e.g., 3-(4-chlorophenyl)-5-phenylpyrazole), the position of the H-atom (N1 vs N2) changes the hydrogen bond donor/acceptor landscape, altering drug-receptor binding affinity.[1]

-

Validation: Locate the difference Fourier map peak (

-peak) near the nitrogen. Refine the N-H bond distance freely; it should converge to ~0.86-0.88 Å.[1]

Hydrogen Bonding Motifs

Pyrazole derivatives are "supramolecular chameleons."[1] They typically form one of two patterns:

-

Cyclic Dimers (

): Two molecules pair up via -

Catemers (

): Infinite helical chains. This occurs when bulky substituents at the 3/5 positions sterically hinder dimer formation.

Interaction Topology Diagram

The following graph illustrates the competing intermolecular forces you must identify in your CIF (Crystallographic Information File).

Caption: Hierarchy of intermolecular forces driving crystal packing in pyrazoles.

Advanced Characterization Protocols

Hirshfeld Surface Analysis

Do not rely solely on bond lengths.[1] Use Hirshfeld surface analysis (e.g., via CrystalExplorer) to quantify interactions.

-

d_norm Surface: Look for red spots near the N-H and N atoms. These confirm the dominant hydrogen bonds.

-

Fingerprint Plot:

-

Spikes: Two sharp spikes at the bottom left indicate strong

interactions. -

Diffuse Region: A central diffuse region indicates

stacking.[1]

-

Bulk Purity Validation (PXRD)

A single crystal represents only one crystal. To ensure your bulk API is the same polymorph:

-

Simulate: Generate a theoretical powder pattern from your SC-XRD .cif file (using Mercury or OLEX2).[1]

-

Measure: Run an experimental PXRD on the bulk synthesized powder.

-

Overlay: The peaks must match in position (

). If extra peaks appear in the experimental data, you have a phase mixture or impurity .

Comparative Data: Substituent Effects

The following table summarizes how electronic effects on the phenyl rings influence the crystal packing parameters (based on aggregated CSD data trends).

| Derivative Type | Substituent (Para) | Space Group | Packing Motif | Bio-Implication |

| Unsubstituted | -H | Dimer ( | Baseline stability.[1] | |

| Electron Withdrawing | Planar sheets | Enhanced | ||

| Electron Donating | Twisted chains | Disrupted planarity; often higher solubility.[1] | ||

| Halogenated | Halogen bonds ( | Halogen bonding can compete with H-bonding, altering receptor docking.[1] |

References

-

Crystal Structure and Tautomerism: El-Hiti, G. A., et al. (2020).[1] The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Cardiff University.[1]

-

Hydrogen Bonding Patterns: Foces-Foces, C., et al. (2015).[1] Structure of 3(5)-[(4-diphenylphosphinoyl)phenyl]pyrazole in the solid state. ResearchGate.

-

Biological Activity & SAR: Kharl, H. A. A., et al. (2026). Pyrazole Derivatives in Drug Discovery: Biological Activities, Structure-Activity Relationships. ResearchGate.

-

Synthesis & DNA Binding: Synthesis, structure elucidation, SC-XRD/DFT... of 3,5-diphenyl-4,5-dihydro-1H-pyrazole chalcones. PubMed.[1][3]

-

General Properties: 3,5-Diphenylpyrazole Product Information. Sigma-Aldrich.[1]

Sources

Computational Profiling of 3,5-Diphenylpyrazole: A Definitive DFT Guide

Topic: Quantum Chemical Calculations and DFT Studies on 3,5-Diphenylpyrazole Content Type: In-Depth Technical Guide Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

3,5-Diphenylpyrazole (3,5-DPP) represents a privileged scaffold in medicinal chemistry and materials science, exhibiting significant tautomeric flexibility and non-linear optical (NLO) potential. This guide provides a rigorous, self-validating computational framework for studying 3,5-DPP using Density Functional Theory (DFT). It moves beyond standard protocols to address specific challenges such as phenyl ring rotation, N-H tautomerism, and dispersion interactions, ensuring high-fidelity results suitable for publication and drug design applications.

Theoretical Framework & Computational Methodology

Functional and Basis Set Selection: The Causality of Choice

For 3,5-DPP, the choice of functional is dictated by the presence of two phenyl rings and a pyrazole core. Standard B3LYP often fails to capture the weak

-

Primary Recommendation:

B97X-D or M06-2X .-

Why: These long-range corrected (LC) functionals include dispersion corrections essential for accurately predicting the torsion angles of the phenyl rings relative to the pyrazole plane.

-

-

Basis Set: 6-311++G(d,p) .[1][2][3][4]

-

Why: The "++" diffuse functions are non-negotiable for describing the lone pairs on the pyrazole nitrogens and the anionic character of the deprotonated species during pKa calculations.

-

Self-Validating Computational Workflow

A robust protocol must include internal checks to prevent artifactual minima.

Figure 1: Self-validating DFT workflow. Green nodes indicate stable states; red/yellow nodes indicate validation steps.

Conformational Landscape & Tautomerism

The Tautomeric Equilibrium

3,5-DPP exhibits annular tautomerism involving the migration of the proton between N1 and N2. While often assumed equivalent due to symmetry in the unsubstituted parent, the environment (solvent/crystal field) breaks this symmetry.

-

Protocol: Calculate the Gibbs Free Energy (

) difference between Tautomer A (3-phenyl) and Tautomer B (5-phenyl) in solution phase (PCM/SMD model). -

Observation: In polar aprotic solvents like DMSO, the 3-substituted tautomer is generally stabilized by

3.8 kJ/mol due to solvation effects on the dipole moment.

Geometric Parameters (Validation)

Comparison of calculated parameters against X-ray diffraction data (e.g., CCDC entries) validates the level of theory.

Table 1: Structural Parameters of 3,5-DPP (M06-2X/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated ( | Experimental (XRD) | Deviation (%) |

| Bond Length | N1–N2 | 1.354 | 1.360 | 0.44 |

| C3–C4 | 1.382 | 1.375 | 0.51 | |

| C5–N1 | 1.348 | 1.342 | 0.45 | |

| Bond Angle | N1–N2–C3 | 104.5 | 105.1 | 0.57 |

| C3–C4–C5 | 106.2 | 106.0 | 0.19 | |

| Dihedral | Ph–Py (Torsion) | 22.4 | 18.9 | Variable |

Note: The phenyl-pyrazole torsion angle is highly sensitive to crystal packing forces, often resulting in a flatter experimental geometry compared to gas-phase calculations.

Electronic Structure & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical indicator of kinetic stability and bioactivity.[5]

-

HOMO: Localized primarily on the pyrazole ring and the

-system of the phenyl rings (donating character). -

LUMO: Delocalized over the entire conjugated system (accepting character).

-

Gap (

): Typically

Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for electrophilic and nucleophilic attack, crucial for predicting drug-receptor interactions.

-

Negative Potential (Red): Concentrated on the pyridinic Nitrogen (N2), making it the primary site for protonation or metal coordination.

-

Positive Potential (Blue): Concentrated on the N-H proton and phenyl ring hydrogens.

Spectroscopic Profiling

Vibrational Analysis (IR/Raman)

Raw DFT frequencies are harmonic and systematically overestimate experimental anharmonic frequencies.

-

Scaling Factor: Apply a scaling factor of 0.967 (for B3LYP) or 0.950 (for M06-2X) to align with experimental FT-IR data.

Key Vibrational Modes:

-

(N-H) Stretching:

-

(C=N) Stretching:

-

(C=C) Phenyl:

NMR Benchmarking (GIAO Method)

To validate the tautomeric state in solution:

-

Optimize geometry in solvent (e.g., DMSO) using the PCM model .

-

Perform NMR calculation using the GIAO (Gauge-Independent Atomic Orbital) method.[1]

-

Compare

C shifts of C3 and C5. A significant shift difference confirms the dominance of one tautomer over the fast-exchange average.

Advanced Applications: NLO & Docking

Non-Linear Optical (NLO) Properties

3,5-DPP derivatives are candidates for NLO materials due to their donor-

-

Calculation: Compute the first hyperpolarizability (

) using the Polar keyword. -

Significance: High

values indicate potential for second-harmonic generation (SHG).

Molecular Docking Workflow

When investigating 3,5-DPP as a drug scaffold (e.g., COX-2 inhibition):

-

Ligand Prep: Use the DFT-optimized geometry (lowest energy tautomer).

-

Charge Assignment: Use NBO (Natural Bond Orbital) charges rather than standard Mulliken charges for higher accuracy in electrostatic interaction modeling.

Figure 2: Integration of DFT data into molecular docking pipelines.

References

-

Tautomerism and Structure: Aguilar-Parrilla, F., et al.[6] "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." J. Chem. Soc., Perkin Trans.[6] 2, 1992.[6]

-

DFT & Vibrational Analysis: Krishnakumar, V., et al. "Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations."[7] Spectrochimica Acta Part A, 2011.[7]

-

Electronic Properties: Claramunt, R. M., et al.[8] "The tautomeric structures of 3(5),3'-azopyrazole... combined use of NMR and electronic spectroscopies with DFT calculations." ResearchGate, 2006.

-

Crystal Structure Validation: Guo, H., et al. "Crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole." Acta Crystallographica Section E, 2015.

-

Methodology (Functionals): Zhao, Y., & Truhlar, D. G. "The M06 suite of density functionals for main group thermochemistry...". Theor.[1][2][3][4][5][7][8][9] Chem. Acc., 2008.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ajchem-a.com [ajchem-a.com]

- 4. Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 7. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DFT calculations reveal pronounced HOMO–LUMO spatial separation in polypyrrole–nanodiamond systems - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploratory Synthesis of Fused Pyrazole Systems Incorporating 3,5-Diphenylpyrazole

Foreword: The Strategic Importance of Fused Pyrazole Scaffolds

To my fellow researchers, scientists, and pioneers in drug development, this guide is designed to be a comprehensive resource for the exploratory synthesis of fused pyrazole systems, with a particular focus on those ingeniously constructed from the 3,5-diphenylpyrazole framework. Pyrazole and its fused derivatives are not merely academic curiosities; they represent a privileged class of N-heterocycles with profound implications in medicinal chemistry.[1] These scaffolds are integral to a wide array of pharmacologically active agents, demonstrating activities that span from anti-inflammatory and analgesic to anticancer and antimicrobial.[2]

The unique structural and electronic properties of the pyrazole ring, including its capacity for tautomerism, significantly influence its reactivity and biological interactions.[3] When fused with other heterocyclic systems, the resulting constructs offer a three-dimensional architecture that can be finely tuned to target specific biological pathways with high affinity and selectivity. This guide will navigate the synthetic intricacies of creating these valuable molecules, moving beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic considerations that drive successful exploratory synthesis.

Chapter 1: Foundational Synthetic Strategies for Fused Pyrazoles

The construction of fused pyrazole systems is a rich and diverse field of synthetic chemistry. The choice of strategy is often dictated by the desired substitution pattern and the nature of the ring system to be fused. Two predominant and versatile approaches are cyclocondensation and multicomponent reactions.

Cyclocondensation Reactions: A Stepwise Approach to Complexity

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, offering a reliable and often high-yielding route to fused systems. These reactions typically involve the stepwise formation of bonds to build the new ring onto a pre-existing pyrazole core. A common and powerful strategy involves the use of bifunctional reagents that can react with suitable functional groups on the pyrazole ring.

For instance, the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant biological activities including kinase inhibition, often employs the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[4][5] In this scenario, the 5-aminopyrazole acts as a binucleophile, reacting with the two electrophilic centers of the dicarbonyl compound to form the fused pyrimidine ring.[5] The reaction conditions, such as the use of acidic or basic catalysts, can be optimized to drive the cyclization and dehydration steps efficiently.[5]

The versatility of this approach allows for the introduction of a wide range of substituents on both the pyrazole and the newly formed ring, enabling the generation of diverse chemical libraries for biological screening.[5]

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex heterocyclic systems in a single pot.[6][7] These reactions combine three or more starting materials in a convergent manner, rapidly generating molecular complexity and minimizing waste.[8] MCRs are particularly well-suited for the construction of fused pyrazole libraries due to their operational simplicity and the ability to introduce multiple points of diversity.[8]

A notable example is the synthesis of pyrazolo[3,4-b]pyridine derivatives, which have shown promise as anticancer agents and kinase inhibitors.[9][10] One-pot MCRs for these systems can involve the reaction of an aminopyrazole, an aldehyde, and an active methylene compound, often under the influence of a catalyst.[8] The choice of catalyst, be it a Lewis acid, a base, or even an ionic liquid, can significantly impact the reaction's efficiency and selectivity.[8]

The power of MCRs lies in their ability to rapidly assemble complex scaffolds from simple, readily available starting materials, making them an invaluable tool in modern drug discovery.[11][12]

Chapter 2: The 3,5-Diphenylpyrazole Moiety as a Versatile Building Block

The 3,5-diphenylpyrazole scaffold is an excellent starting point for the synthesis of a variety of fused heterocyclic systems. The phenyl groups at the 3 and 5 positions provide steric bulk and can be further functionalized to modulate the physicochemical properties of the final compounds. The pyrazole ring itself offers multiple reactive sites for annulation reactions.

Synthesis of the 3,5-Diphenylpyrazole Core

The foundational 3,5-diphenylpyrazole can be synthesized through several established methods. A common and efficient route is the cyclocondensation reaction between a 1,3-diketone, such as 1,3-diphenyl-1,3-propanedione, and hydrazine hydrate.[13] This reaction proceeds under mild conditions and typically affords the desired pyrazole in good yield.[14]

Alternatively, 3,5-diarylpyrazoles can be prepared by reacting hydrazones of aryl aldehydes with substituted acetophenones.[15] This method offers flexibility in the introduction of different aryl groups at the 3 and 5 positions.

Table 1: Physicochemical Properties of 3,5-Diphenylpyrazole

| Property | Value |

| Molecular Formula | C₁₅H₁₂N₂ |

| Molecular Weight | 220.27 g/mol |

| Melting Point | 199-203 °C |

| Appearance | Solid |

| CAS Number | 1145-01-3 |

Data sourced from Sigma-Aldrich.[16]

Chapter 3: Exploratory Synthesis of Fused Systems from 3,5-Diphenylpyrazole

This chapter provides detailed synthetic protocols for the construction of two important classes of fused pyrazoles starting from 3,5-diphenylpyrazole: pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of fused heterocycles with a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[2][17] Their synthesis often involves the construction of the pyridine ring onto a pre-functionalized pyrazole.

Conceptual Workflow for Pyrazolo[3,4-b]pyridine Synthesis

Caption: A generalized workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Detailed Experimental Protocol: Synthesis of a 3,5-Diphenyl-1H-pyrazolo[3,4-b]pyridine Derivative

-

Step 1: Nitration of 3,5-Diphenylpyrazole. To a stirred solution of 3,5-diphenylpyrazole in concentrated sulfuric acid, cooled to 0 °C, a mixture of concentrated nitric acid and sulfuric acid is added dropwise. The reaction mixture is stirred at room temperature for several hours, then poured onto ice. The precipitated product, 4-nitro-3,5-diphenylpyrazole, is filtered, washed with water, and dried.

-

Step 2: Reduction to 4-Amino-3,5-diphenylpyrazole. The 4-nitro-3,5-diphenylpyrazole is suspended in ethanol, and a solution of stannous chloride in concentrated hydrochloric acid is added. The mixture is refluxed for several hours. After cooling, the reaction is neutralized with a strong base, and the product is extracted with an organic solvent. The solvent is evaporated to yield 4-amino-3,5-diphenylpyrazole.

-

Step 3: Cyclocondensation to form the Pyrazolo[3,4-b]pyridine. The 4-amino-3,5-diphenylpyrazole is reacted with an appropriate 1,3-dicarbonyl compound, such as ethyl acetoacetate, in a high-boiling solvent like glacial acetic acid. The mixture is refluxed for an extended period. Upon cooling, the product precipitates and can be purified by recrystallization.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are another important class of fused pyrazoles, known for their potential as kinase inhibitors and anti-leukemia agents.[4][18] The synthesis of these compounds often involves the reaction of an aminopyrazole with a β-dicarbonyl compound or its equivalent.[5]

Conceptual Pathway for Pyrazolo[1,5-a]pyrimidine Synthesis

Caption: A general synthetic route to pyrazolo[1,5-a]pyrimidines.

Detailed Experimental Protocol: Synthesis of a 2,7-Diphenylpyrazolo[1,5-a]pyrimidine Derivative

-

Step 1: Synthesis of 5-Amino-3-phenylpyrazole. This precursor can be synthesized through various routes, one of which involves the reaction of benzoylacetonitrile with hydrazine hydrate.

-

Step 2: Cyclocondensation with a β-Diketone. 5-Amino-3-phenylpyrazole is reacted with a suitable β-diketone, such as 1-phenyl-1,3-butanedione, in a solvent like ethanol with a catalytic amount of acid (e.g., acetic acid). The mixture is refluxed for several hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the desired 2,7-diphenylpyrazolo[1,5-a]pyrimidine.

Chapter 4: Characterization and Future Perspectives

The structural elucidation of the newly synthesized fused pyrazole systems is paramount. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, is essential for unambiguous characterization. For crystalline products, X-ray crystallography provides definitive structural proof.

The future of exploratory synthesis in this field lies in the development of more efficient and sustainable synthetic methodologies.[18] The application of green chemistry principles, such as the use of microwave-assisted synthesis and environmentally benign solvents, will be crucial.[18] Furthermore, the integration of computational tools for the rational design of novel fused pyrazole scaffolds with desired biological activities will accelerate the drug discovery process.[10]

Conclusion

The exploratory synthesis of fused pyrazole systems containing the 3,5-diphenylpyrazole moiety is a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comprehensive overview of the key synthetic strategies, detailed experimental insights, and a forward-looking perspective on this exciting area of research. It is our hope that this resource will empower researchers to push the boundaries of chemical synthesis and contribute to the development of the next generation of medicines.

References

-

Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines. RSC Publishing. Available from: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. Available from: [Link]

-

Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. ResearchGate. Available from: [Link]

-

Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Taylor & Francis Online. Available from: [Link]

-

Synthesis of pyrazolopyrimidines (a) [1,5-a] 96a–m, (b) [3,4-d] 101a–g,... ResearchGate. Available from: [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available from: [Link]

-

Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. PubMed. Available from: [Link]

-

ChemInform Abstract: Synthesis of 3,5-Disubstituted Pyrazoles via Cyclocondensation of 1,2-Allenic Ketones with Hydrazines. ResearchGate. Available from: [Link]

-

ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ResearchGate. Available from: [Link]

-

Multicomponent Reactions Using C,N-Binucleophilic Nature of Aminopyrazoles: Construction of Pyrazole-Fused Heterocycles. ResearchGate. Available from: [Link]

-

Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega. Available from: [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available from: [Link]

-

General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives (Abrigach et al., 2014a,b). ResearchGate. Available from: [Link]

-

Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Available from: [Link]

-

Synthesis and biological activity of pyrazo-[3,4-b]-pyridine derivatives. Part I. PubMed. Available from: [Link]

-

Multicomponent reactions in the synthesis of heterocycles. Semantic Scholar. Available from: [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available from: [Link]

-

Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Publishing. Available from: [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available from: [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. Available from: [Link]

-

Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. Available from: [Link]

-

Synthesis of Oxazolo-, Thiazolo-, Pyrazolo-, and Imidazo-Fused Heterocycles by Multi-Component Reactions (Part 2). Bentham Science. Available from: [Link]

-

Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available from: [Link]

Sources

- 1. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]

- 11. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]

- 12. benthamdirect.com [benthamdirect.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines: application to the synthesis of 5-(5-methyl-pyrazol-3-yl)-2′-deoxycytidine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 3,5-二苯基吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 17. Synthesis and biological activity of pyrazo-[3,4-b]-pyridine derivatives. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Topic: In Vitro Cytotoxicity Assay Protocol for 3,5-Diphenylpyrazole Derivatives

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: Assessing the Cytotoxic Potential of Novel Pyrazole Compounds

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer properties.[1] Specifically, 3,5-diphenylpyrazole derivatives have emerged as a promising class of compounds, with studies indicating they can induce cell cycle arrest and apoptosis in various cancer cell lines.[2][3] A critical first step in the preclinical evaluation of these novel chemical entities is to quantify their cytotoxic effects to determine potency and therapeutic window.[4]

This guide provides a detailed, field-proven protocol for determining the in vitro cytotoxicity of 3,5-diphenylpyrazole derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. We will delve into the causality behind experimental choices, outline a self-validating protocol complete with essential controls, and provide guidance on data analysis and interpretation. Furthermore, we will discuss the use of an orthogonal method, the Lactate Dehydrogenase (LDH) release assay, to corroborate findings and provide a more complete mechanistic picture.

Part 1: The Principle of Cytotoxicity Measurement

To ensure robust and reliable data, it is often advantageous to use assays that measure different cellular events. Here, we focus on two widely accepted methods.

A. MTT Assay: A Measure of Metabolic Viability

The MTT assay is a colorimetric method that serves as an indicator of cell viability by measuring mitochondrial metabolic activity.[5] The core principle relies on the ability of NAD(P)H-dependent oxidoreductase enzymes, located in the mitochondria of viable cells, to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[6] The resulting formazan crystals are then dissolved in an organic solvent, and the intensity of the purple color is quantified using a spectrophotometer. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[7]

Caption: Principle of the MTT cell viability assay.

B. LDH Assay: A Measure of Membrane Integrity

As a complementary method, the Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the loss of intracellular components. LDH is a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity, a hallmark of late-stage apoptosis or necrosis.[8][9] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to an enzymatic reaction that reduces a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the number of lysed, non-viable cells.[10] This provides a more direct measure of cell death compared to the metabolic assessment of the MTT assay.

Part 2: Comprehensive Protocol for MTT Assay

This protocol is designed for a 96-well plate format, which is ideal for screening multiple concentrations of several compounds simultaneously.

A. Materials and Reagents

| Equipment | Reagents & Consumables | Cell Culture |

| Humidified 37°C, 5% CO₂ Incubator | 3,5-Diphenylpyrazole derivatives | Selected cancer cell line (e.g., MCF-7, K562)[2] |

| Class II Biosafety Cabinet | MTT (e.g., Sigma-Aldrich, Cat# M5655) | Complete culture medium (e.g., DMEM, RPMI-1640) |

| Inverted Microscope | Dimethyl sulfoxide (DMSO), cell culture grade | Fetal Bovine Serum (FBS) |

| 96-well microplate reader (570 nm) | Phosphate-Buffered Saline (PBS), sterile | Penicillin-Streptomycin solution |

| Multichannel Pipettes (10-200 µL) | Sterile, flat-bottom 96-well plates | Trypsin-EDTA solution |

| Calibrated Single-channel Pipettes | Sterile pipette tips and reagent reservoirs | Trypan Blue dye |

| Hemocytometer or automated cell counter | - | - |

B. Experimental Workflow

Caption: Overall experimental workflow for the in vitro cytotoxicity assay.

C. Step-by-Step Methodology

Step 1: Cell Seeding The causality behind this step is critical: the number of cells seeded must be within the linear range of the assay for your specific cell line to ensure that the absorbance signal is proportional to the cell number.[11]

-

Culture the chosen cell line until it reaches 70-80% confluency, ensuring cells are in the logarithmic growth phase.

-

Harvest the cells using trypsin (for adherent cells) or by gentle scraping/centrifugation (for suspension cells).

-

Perform a cell count using a hemocytometer and Trypan Blue to ensure >90% viability.

-

Resuspend the cells in fresh, complete medium to the optimal seeding density. This must be determined empirically for each cell line but typically ranges from 5,000 to 15,000 cells/well for adherent lines and 10,000 to 50,000 for suspension lines.[12]

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

To avoid "edge effects" caused by differential evaporation, do not use the outermost wells. Instead, fill them with 200 µL of sterile PBS or media.[13]

-

Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach (if adherent) and recover.

Step 2: Preparation and Addition of Pyrazole Derivatives Many pyrazole derivatives exhibit poor aqueous solubility, making DMSO the solvent of choice.[14][15]

-

Prepare a high-concentration stock solution (e.g., 10-50 mM) of each pyrazole derivative in sterile DMSO.

-

On the day of the experiment, prepare serial dilutions of the compound in complete culture medium to achieve the desired final test concentrations. It is common to perform a 7-point, 1:3 or 1:4 serial dilution.

-

Crucial Control: The final concentration of DMSO in the wells must be consistent across all treatments and should not exceed a non-toxic level, typically <0.5%.[13]

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

-

Include the following mandatory controls on each plate:

-

Untreated Control: Cells treated with culture medium only (represents 100% viability).

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO used in the compound dilutions.

-

Blank Control: Wells containing medium only (no cells) to measure background absorbance.

-

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

Step 3: MTT Assay and Absorbance Reading

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter-sterilize and store protected from light at 4°C.[6]

-

After the treatment incubation period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[17]

-

Return the plate to the incubator for 2-4 hours. During this time, purple formazan crystals should become visible within the cells when viewed under a microscope.[11]

-

After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

-

Mix thoroughly by gently pipetting up and down or by placing the plate on an orbital shaker for 10-15 minutes, ensuring all crystals are dissolved.[6]

-

Read the absorbance on a microplate reader at a wavelength of 570 nm.[11]

Part 3: Data Analysis, Interpretation, and Validation

A. Calculating Cell Viability and IC50

The half-maximal inhibitory concentration (IC50) is the standard measure of a compound's potency in inhibiting a biological process by 50%.[18][19] A lower IC50 value indicates a more potent compound.[20]

-